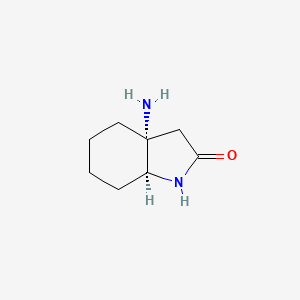

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one

説明

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one is a bicyclic nitrogen-containing compound. It is part of the indole family, which is known for its significant role in various biological and chemical processes. This compound is characterized by its unique structure, which includes an octahydroindole core with an amino group at the 3a position.

特性

IUPAC Name |

(3aR,7aS)-3a-amino-3,4,5,6,7,7a-hexahydro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-8-4-2-1-3-6(8)10-7(11)5-8/h6H,1-5,9H2,(H,10,11)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOJZWVDFYJWDP-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC(=O)N[C@H]2C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

化学反応の分析

Types of Reactions

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials with unique properties.

作用機序

The mechanism of action of Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

類似化合物との比較

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one can be compared with other similar compounds, such as:

(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: This compound has a similar bicyclic structure but includes a Boc-protected hydroxy group.

(3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione: This compound has a hexahydroindole core with a different functional group arrangement.

The uniqueness of Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one lies in its specific amino group placement and its potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

生物活性

Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including antimicrobial, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and relevant case studies.

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 165.21 g/mol

- CAS Number : 2746-19-2

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one, demonstrate significant antimicrobial properties. A study synthesized various derivatives and tested them against several pathogens:

| Pathogen | Activity Observed |

|---|---|

| Mycobacterium tuberculosis | Effective |

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Effective |

These findings highlight the compound's potential as an antimicrobial agent against both bacterial and fungal infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Case Study : A study focusing on the effects of similar indole derivatives found that they could induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential . This suggests that Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one may share similar mechanisms.

Neuroprotective Effects

Preliminary research indicates that this compound may exhibit neuroprotective properties. It has been suggested that it can mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases.

Research Findings :

- In a model of oxidative stress induced by hydrogen peroxide, treatment with Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one resulted in reduced cell death and improved cell viability .

The biological activity of Rel-(3aR,7aS)-3a-aminooctahydro-2H-indol-2-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in pathogen metabolism.

- Receptor Modulation : The compound could interact with specific receptors involved in cell signaling pathways.

- Oxidative Stress Reduction : It appears to enhance antioxidant defenses within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。